molecular formula C5H12S2 B14645603 2-Methylbutane-1,3-dithiol CAS No. 54812-83-8

2-Methylbutane-1,3-dithiol

Cat. No.: B14645603
CAS No.: 54812-83-8
M. Wt: 136.3 g/mol
InChI Key: OQCSALVENFOHSN-UHFFFAOYSA-N
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Description

2-Methylbutane-1,3-dithiol is an organosulfur compound characterized by the presence of two thiol groups (-SH) attached to a 2-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,3-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1,3-diol with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired dithiol compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutane-1,3-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbutane-1,3-dithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbutane-1,3-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophilic centers. This property makes it an effective chelating agent and a versatile reagent in organic synthesis. The compound can also participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methylbutane-1,3-dithiol is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it particularly useful in specific synthetic applications and as a specialized reagent in various chemical reactions .

Properties

CAS No.

54812-83-8

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

2-methylbutane-1,3-dithiol

InChI

InChI=1S/C5H12S2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3

InChI Key

OQCSALVENFOHSN-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(C)S

Origin of Product

United States

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